molecular formula C14H28N2O2 B3222137 Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate CAS No. 1211524-35-4

Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate

Cat. No.: B3222137
CAS No.: 1211524-35-4
M. Wt: 256.38 g/mol
InChI Key: XXXQWBIYMBLPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and an ethyl group attached to a piperidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Aminoethyl Group: The aminoethyl group is added through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl and piperazine/piperidine core, they differ in the substituents attached to the ring.
  • Unique Properties: Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate is unique due to the presence of both aminoethyl and ethyl groups, which confer distinct chemical reactivity and biological activity.
  • Applications: The unique structure of this compound makes it particularly valuable in pharmaceutical research and organic synthesis compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-5-14(6-9-15)7-10-16(11-8-14)12(17)18-13(2,3)4/h5-11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQWBIYMBLPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165569
Record name 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211524-35-4
Record name 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211524-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The process is performed according to the procedure described in Example 12 (step 12.2.). Starting with 0.96 g (3.83 mmol) of tert-butyl 4-cyanomethyl-4-ethylpiperidine-1-carboxylate and 1.12 g (19.15 mmol) of Raney nickel in 50 mL of methanol under a hydrogen atmosphere (70 psi) at 50° C., and after chromatography on a column of silica gel, eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia, 0.71 g of expected product is obtained in the form of a wax.
Name
tert-butyl 4-cyanomethyl-4-ethylpiperidine-1-carboxylate
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.